1-(4-(Difluoromethyl)phenyl)propan-1-one
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Overview
Description
1-(4-(Difluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H10F2O It is a derivative of propiophenone, where the phenyl ring is substituted with a difluoromethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethyl)phenyl)propan-1-one typically involves the introduction of the difluoromethyl group into the phenyl ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene precursors. The reaction conditions often involve the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Difluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(4-(Difluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-(4-(Difluoromethyl)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)phenyl)propan-1-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and binding properties.
1-(4-(Dimethylamino)phenyl)propan-1-one: The presence of a dimethylamino group can significantly alter the compound’s chemical behavior and applications.
Biological Activity
1-(4-(Difluoromethyl)phenyl)propan-1-one, also known as a difluoromethyl ketone, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a propanone moiety attached to a phenyl ring substituted with a difluoromethyl group at the para position. The presence of difluoromethyl groups significantly influences its chemical properties, enhancing reactivity and stability, which are crucial for biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, affecting cellular functions. For instance, it has been studied as a phosphodiesterase (PDE) inhibitor, which plays a role in anti-inflammatory responses .
- Receptor Modulation : Interaction with cellular receptors can lead to modulation of their activity, potentially impacting signaling pathways related to inflammation and microbial growth.
- Signal Transduction Pathways : The compound can influence intracellular signaling pathways, altering cellular responses and contributing to its therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. It has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent has been explored, particularly through its action as a PDE inhibitor. This inhibition can lead to increased levels of cyclic AMP, which modulates inflammatory responses .
Case Studies
Several studies have investigated the biological activity of this compound:
- Antibacterial Studies : A study demonstrated that derivatives of difluoromethyl phenyl ketones exhibited moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, indicating potential for developing new antibiotics .
- PDE Inhibition : Research focused on the structure-activity relationship (SAR) of phenyl alkyl ketones revealed that certain derivatives of this compound showed submicromolar IC50 values as PDE inhibitors. These findings suggest that modifications to the difluoromethyl group can enhance potency and selectivity against specific PDE isoforms .
- Toxicity Assessments : Preliminary studies assessing the toxicity of the compound in human cell lines indicated low toxicity levels, supporting its potential use in therapeutic applications without significant adverse effects .
Data Summary
The following table summarizes key findings related to the biological activity and mechanisms of action for this compound:
Properties
Molecular Formula |
C10H10F2O |
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Molecular Weight |
184.18 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10F2O/c1-2-9(13)7-3-5-8(6-4-7)10(11)12/h3-6,10H,2H2,1H3 |
InChI Key |
QZCAUMXLTLZUPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C(F)F |
Origin of Product |
United States |
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